molecular formula C7H18Cl3N3O B2759206 4-(2-Aminoethyl)-3-methylpiperazin-2-one trihydrochloride CAS No. 1803571-56-3

4-(2-Aminoethyl)-3-methylpiperazin-2-one trihydrochloride

Cat. No. B2759206
CAS RN: 1803571-56-3
M. Wt: 266.59
InChI Key: NKIONRWJJFDJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethyl)-3-methylpiperazin-2-one trihydrochloride, also known as MEP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Agricultural Chemicals in Groundwater

A study by Kolpin (1997) investigated the relationship between land use and concentrations of agricultural chemicals in groundwater. This research is significant for understanding the environmental impact of such chemicals.

Cyclization in Aqueous Hydrazine

Kushakova et al. (2004) focused on the cyclization of N,N-Bis(2-chloroethyl)methylamine in aqueous hydrazine, demonstrating an industrial method for obtaining 1-Amino-4-methylpiperazine, a key intermediate in medicinal drug synthesis.

Determination in Environmental Waters

Chicharro et al. (2003) explored the determination of 3-amino-1,2,4-triazole (amitrole) in environmental waters, focusing on the analysis of pesticide residues and their environmental impact.

Dipeptidyl Peptidase IV Inhibitor Development

Research by Kim et al. (2005) involved the development of a novel series of beta-amino amides for the treatment of type 2 diabetes, highlighting the pharmaceutical applications of such compounds.

Anticancer Potentials of Piperazin-Triazolo Phthalazines

Romero et al. (2020) synthesized and evaluated a series of 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines for their anticancer potential, indicating the role of these compounds in cancer therapy.

Ecological Risk Assessment of Atrazine

A comprehensive study by Solomon et al. (1996) assessed the ecological risk of atrazine in North American surface waters, providing critical information on the environmental effects of this herbicide.

Mechanism of Action

Target of Action

The compound “4-(2-Aminoethyl)-3-methylpiperazin-2-one trihydrochloride” is structurally similar to AEBSF or 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride . AEBSF is a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These proteases play crucial roles in various biological processes, including digestion, immune response, blood clotting, and cell division .

Mode of Action

AEBSF is targeted to covalently modify the hydroxyl of serine residues . This modification causes an additional 183.0354 Da to be added to each modified residue . Other off-target residues such as tyrosine, lysine, histidine, and the protein n-terminal amino group, have also been reported . Both AEBSF and PMSF are sulfonyl fluorides and are sulfonylating agents . Sulfonyl fluorides act by reacting with the hydroxy group of the active site serine residue to form a sulfonyl enzyme derivative .

Biochemical Pathways

The compound’s action on serine proteases affects various biochemical pathways. For instance, AEBSF is extensively used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) . This serine protease, located in the Golgi apparatus, is responsible for activating the sterol regulatory element-binding proteins (SREBP) . By selectively inhibiting S1P, AEBSF can be used to characterize the downstream result of SREBP inhibition and its influence on cholesterol regulation .

Pharmacokinetics

Aebsf, a structurally similar compound, is known to be water-soluble , which could potentially enhance its bioavailability

Result of Action

The primary result of the compound’s action is the inhibition of serine proteases, leading to the disruption of the proteases’ normal functions . This can have a wide range of effects at the molecular and cellular levels, depending on the specific proteases being inhibited and their roles in cellular processes.

Action Environment

The action, efficacy, and stability of “4-(2-Aminoethyl)-3-methylpiperazin-2-one trihydrochloride” can be influenced by various environmental factors. For instance, AEBSF is more stable at low pH values Therefore, the compound’s action could potentially be influenced by the pH of its environment Other factors, such as temperature and the presence of other molecules, could also affect the compound’s action

properties

IUPAC Name

4-(2-aminoethyl)-3-methylpiperazin-2-one;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.3ClH/c1-6-7(11)9-3-5-10(6)4-2-8;;;/h6H,2-5,8H2,1H3,(H,9,11);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIONRWJJFDJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1CCN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)-3-methylpiperazin-2-one trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.